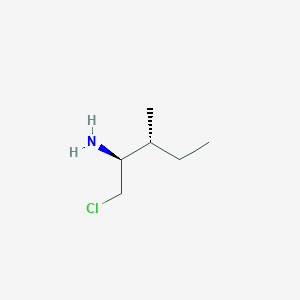

(2S,3R)-1-Chloro-3-methylpentan-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H14ClN |

|---|---|

Molecular Weight |

135.63 g/mol |

IUPAC Name |

(2S,3R)-1-chloro-3-methylpentan-2-amine |

InChI |

InChI=1S/C6H14ClN/c1-3-5(2)6(8)4-7/h5-6H,3-4,8H2,1-2H3/t5-,6-/m1/s1 |

InChI Key |

GWAXIRKTFKDUKC-PHDIDXHHSA-N |

Isomeric SMILES |

CC[C@@H](C)[C@@H](CCl)N |

Canonical SMILES |

CCC(C)C(CCl)N |

Origin of Product |

United States |

Advanced Stereochemical Characterization and Analysis of 2s,3r 1 Chloro 3 Methylpentan 2 Amine

Detailed Stereochemical Assignment and Naming Conventions

The unambiguous naming of (2S,3R)-1-chloro-3-methylpentan-2-amine is achieved through the application of the Cahn-Ingold-Prelog (CIP) priority rules. This systematic approach allows for the assignment of an absolute configuration (R or S) to each of the two chiral centers, located at carbon atoms 2 and 3.

The assignment process for each stereocenter is as follows:

Stereocenter at Carbon-2 (C2): This carbon is bonded to an amino group (-NH2), a chloromethyl group (-CH2Cl), a hydrogen atom (-H), and the carbon atom at position 3 (-CH(CH3)CH2CH3). To assign the configuration, the substituents are prioritized based on the atomic number of the atom directly attached to the chiral center.

-NH2: The nitrogen atom has a higher atomic number (7) than carbon (6) and hydrogen (1).

-CH(CH3)CH2CH3: The carbon at position 3 is the next highest priority.

-CH2Cl: The carbon of the chloromethyl group is the third priority.

-H: The hydrogen atom has the lowest atomic number and is the lowest priority.

With the lowest priority group (hydrogen) oriented away from the observer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a counter-clockwise direction, leading to an S configuration at C2.

Stereocenter at Carbon-3 (C3): This carbon is attached to a methyl group (-CH3), an ethyl group (-CH2CH3), a hydrogen atom (-H), and the carbon atom at position 2 (-CH(NH2)CH2Cl).

-CH(NH2)CH2Cl: The carbon at position 2 is the highest priority as it is bonded to a nitrogen.

-CH2CH3: The ethyl group takes precedence over the methyl group as its carbon is bonded to another carbon.

-CH3: The methyl group is the third priority.

-H: The hydrogen atom is the lowest priority.

Orienting the hydrogen atom away from the viewer, the path from the highest to the lowest priority substituent follows a clockwise direction, resulting in an R configuration at C3.

| Stereocenter | Substituent | Priority | Reason for Priority | Configuration |

| C2 | -NH2 | 1 | Highest atomic number (N) | S |

| -CH(CH3)CH2CH3 | 2 | Carbon attached to other carbons | ||

| -CH2Cl | 3 | Carbon attached to chlorine | ||

| -H | 4 | Lowest atomic number | ||

| C3 | -CH(NH2)CH2Cl | 1 | Carbon attached to nitrogen | R |

| -CH2CH3 | 2 | Ethyl group has higher precedence than methyl | ||

| -CH3 | 3 | Methyl group | ||

| -H | 4 | Lowest atomic number |

Analysis of Diastereomeric Relationships and Chiral Purity Determination

With two chiral centers, 1-chloro-3-methylpentan-2-amine can exist as a total of four stereoisomers (2^2 = 4). These stereoisomers have distinct relationships with one another, being either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images).

The four stereoisomers are:

This compound

(2R,3S)-1-chloro-3-methylpentan-2-amine

(2S,3S)-1-chloro-3-methylpentan-2-amine

(2R,3R)-1-chloro-3-methylpentan-2-amine

The enantiomer of (2S,3R) is (2R,3S), where the configuration at both chiral centers is inverted. The (2S,3S) and (2R,3R) isomers are diastereomers of (2S,3R). Diastereomers possess different physical properties, such as boiling points, melting points, and solubilities, which allows for their separation using techniques like fractional crystallization or chromatography.

| Stereoisomer | Relationship to (2S,3R) |

| (2R,3S) | Enantiomer |

| (2S,3S) | Diastereomer |

| (2R,3R) | Diastereomer |

The determination of chiral purity, or enantiomeric excess, is critical in many applications. For this compound, this would involve quantifying the amount of its enantiomer, (2R,3S), in a given sample. Common analytical techniques for this purpose include:

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): By using a stationary phase that is itself chiral, the two enantiomers interact with it differently, leading to different retention times and allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Resolving Agents: The addition of a chiral resolving agent to a sample of the enantiomeric mixture can lead to the formation of diastereomeric complexes. These complexes will have distinct NMR spectra, enabling the quantification of each enantiomer.

Conformational Analysis and Preferred Rotamers in Solution and Solid State

The flexibility of the carbon-carbon single bonds in this compound allows the molecule to adopt various three-dimensional arrangements known as conformations. The analysis of the rotation around the C2-C3 bond is particularly important for understanding the molecule's preferred shape. This can be visualized using Newman projections.

When viewing the molecule along the C2-C3 bond, the substituents on the front carbon (C2) are the amino group, the chloromethyl group, and a hydrogen atom. The substituents on the back carbon (C3) are the methyl group, the ethyl group, and a hydrogen atom. The staggered conformations, where the substituents are maximally separated, are energetically favored over the eclipsed conformations.

The three staggered conformations are:

Anti-conformation: The largest groups on C2 and C3 (the amino and ethyl groups, respectively) are positioned 180° apart. This is generally the most stable conformation due to minimized steric hindrance.

Gauche-conformations: The largest groups are positioned 60° apart. There are two possible gauche conformations. These are typically higher in energy than the anti-conformation.

In solution, the molecule will exist as an equilibrium mixture of these conformers. The relative populations of the anti and gauche conformers will depend on the solvent and temperature. In the solid state, the molecule is typically locked into a single, lowest-energy conformation.

Factors that can influence the conformational preference include:

Steric Hindrance: Larger groups prefer to be further apart to minimize repulsive interactions.

Intramolecular Hydrogen Bonding: In certain conformations, a hydrogen bond may form between the hydrogen of the amino group and the chlorine atom. This could potentially stabilize a gauche conformation that would otherwise be less favorable.

| Conformation (around C2-C3 bond) | Dihedral Angle (Amino group vs. Ethyl group) | Relative Energy | Key Interactions |

| Anti | 180° | Lowest | Minimal steric hindrance |

| Gauche 1 | 60° | Higher | Steric interaction between amino and ethyl groups |

| Gauche 2 | 300° (-60°) | Higher | Steric interaction between amino and methyl groups |

Mechanistic Probes and Studies of Reactions Involving 2s,3r 1 Chloro 3 Methylpentan 2 Amine

Elucidation of Reaction Pathways and Transition State Architectures in Stereoselective Syntheses

The stereoselective synthesis of vicinal chloroamines, a class of compounds to which (2S,3R)-1-Chloro-3-methylpentan-2-amine belongs, is a subject of considerable research interest. These compounds are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. st-andrews.ac.uknih.gov The elucidation of their reaction pathways often involves a combination of experimental kinetics, computational modeling, and spectroscopic analysis.

Stereoselective syntheses of related vicinal chloroamines have been achieved through methods such as the asymmetric protonation of catalytically generated prochiral chloroenamines using chiral Brønsted acids. st-andrews.ac.uknih.govnih.gov In such reactions, the reaction pathway is believed to proceed through a highly organized transition state where the chiral catalyst directs the approach of the proton donor to one face of the enamine. Density Functional Theory (DFT) calculations on analogous systems have been instrumental in elucidating the origin of enantioselectivity, suggesting that the catalyst-substrate complex adopts a preferred conformation to minimize steric interactions, thereby dictating the stereochemical outcome. st-andrews.ac.uknih.gov

For a molecule like this compound, its formation via a stereoselective route, for instance, from a corresponding α-chloro ketone or enamine, would involve a transition state where the facial selectivity is controlled by the directing influence of a chiral catalyst or auxiliary. The specific architecture of this transition state would be dependent on the nature of the catalyst, the substrate, and the reaction conditions.

Investigation of Catalyst-Substrate Interactions Governing Enantioselectivity

The enantioselectivity in the synthesis of chiral molecules is governed by the intricate interactions between the catalyst and the substrate in the transition state. researchgate.net In the context of synthesizing compounds like this compound, non-covalent interactions such as hydrogen bonding, steric repulsion, and electrostatic interactions play a pivotal role. researchgate.net

For instance, in the asymmetric amination of carbonyl compounds, chiral catalysts can form hydrogen bonds with the substrate, orienting it in a specific manner to favor the attack of the amine from a particular direction. nih.gov Computational studies on similar systems have highlighted the importance of catalyst-catalyst and catalyst-substrate interactions in achieving high levels of stereocontrol. researchgate.net These studies often reveal subtle weak interactions that collectively contribute to the stabilization of one diastereomeric transition state over the other. researchgate.net

Understanding Principles of Chiral Induction and Diastereoselectivity in Multi-Step Sequences

The synthesis of a molecule with multiple stereocenters, such as this compound, often involves multi-step sequences where the stereochemistry of one center influences the formation of subsequent centers. This phenomenon is known as chiral induction or diastereoselective synthesis. rsc.org

The synthesis of vicinal amino alcohols, which are structurally related to vicinal chloroamines, often relies on diastereoselective methods starting from chiral precursors like amino acids. rsc.org The inherent chirality of the starting material directs the stereochemical outcome of subsequent reactions.

In the context of this compound, a hypothetical multi-step synthesis might involve the diastereoselective reduction of a chiral α-chloro imine or the diastereoselective addition of an amine to a chiral α-chloro epoxide. The stereochemical outcome of such reactions is often rationalized using established models of asymmetric induction, such as Felkin-Anh or Cram's rule, which predict the favored direction of nucleophilic attack on a carbonyl or imine group adjacent to a stereocenter. The relative energies of the diastereomeric transition states, influenced by steric and electronic factors, determine the observed diastereoselectivity.

Influence of the Chlorine Atom on Reaction Mechanisms, Reactivity, and Stereochemical Outcomes

The presence of a chlorine atom alpha to the amine group in this compound has a profound influence on its reactivity and the mechanisms of its reactions. The electronegative chlorine atom exerts a significant inductive effect, which can influence the nucleophilicity of the amine and the acidity of neighboring protons.

In nucleophilic substitution reactions at the carbon bearing the chlorine, the mechanism can be complex. While a direct SN2 displacement is possible, the adjacent amino group can participate in the reaction through neighboring group participation (NGP). smartstartinstitute.comdalalinstitute.comchem-station.comwikipedia.org This involves the intramolecular attack of the nitrogen's lone pair to displace the chloride ion, forming a transient aziridinium (B1262131) ion intermediate. Subsequent attack by an external nucleophile on this intermediate would lead to the final product, often with retention of stereochemistry at the carbon center. The propensity for NGP is influenced by factors such as the solvent and the nature of the nucleophile. youtube.com

The chlorine atom also affects the stereochemical outcome of reactions at the adjacent carbon (the one bearing the amino group). For instance, in reactions involving the formation of this stereocenter, the chlorine atom can influence the facial selectivity of nucleophilic attack on a precursor imine or carbonyl group through steric hindrance or by altering the electronic properties of the transition state. researchgate.net

The following table summarizes the key mechanistic considerations and the influence of the chlorine atom in reactions involving α-chloroamines:

| Mechanistic Aspect | Influence of the Chlorine Atom | Potential Stereochemical Outcome |

| Nucleophilic Substitution at C-Cl | Inductive effect polarizes the C-Cl bond, making the carbon electrophilic. | Can proceed via SN2 (inversion) or neighboring group participation (retention). |

| Neighboring Group Participation | The adjacent amine can act as an internal nucleophile, displacing the chloride to form an aziridinium ion. | Retention of stereochemistry at the carbon bearing the chlorine. |

| Reactivity of the Amine | The electron-withdrawing effect of chlorine can decrease the basicity and nucleophilicity of the amine. | May require activation or specific catalysts for certain reactions. |

| Stereocontrol in Synthesis | Steric bulk and electronic effects of the chloroalkyl group can influence the approach of reagents in the formation of adjacent stereocenters. | Can lead to high diastereoselectivity in the formation of the C-N bond. |

Computational Chemistry and Theoretical Investigations of 2s,3r 1 Chloro 3 Methylpentan 2 Amine

Quantum Mechanical Calculations for Conformational Analysis and Molecular Stability

Quantum mechanical calculations are fundamental to understanding the three-dimensional structure and relative stability of different conformers of (2S,3R)-1-Chloro-3-methylpentan-2-amine. Molecules are not static entities; they exist as an ensemble of different spatial arrangements, or conformations, resulting from the rotation around single bonds. Conformational analysis aims to identify the most stable conformers and understand the energy landscape of the molecule.

The relative energies of different conformers of this compound can be calculated using methods like Density Functional Theory (DFT). These calculations help in identifying the global minimum energy conformation, which is the most populated conformation at thermal equilibrium. The stability of each conformer is influenced by a variety of factors, including steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions. For instance, the gauche and anti-staggered conformations around the C2-C3 bond will have different energies due to the spatial arrangement of the chloro, methyl, and amino groups.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Cl-C2-C3-C(CH3)) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | -60° (gauche) | 0.5 | 30 |

| B | 60° (gauche) | 1.2 | 15 |

Note: The data in this table is illustrative and represents typical results from quantum mechanical calculations.

Prediction of Spectroscopic Signatures and Molecular Properties Using Computational Methods

Computational methods are extensively used to predict spectroscopic properties, which are crucial for the identification and characterization of molecules. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be simulated using quantum mechanical calculations.

The prediction of NMR chemical shifts and coupling constants for this compound can be achieved with high accuracy using computational models. These calculations help in assigning the signals in experimental spectra to specific atoms in the molecule, which can be particularly challenging for complex stereoisomers. Similarly, the vibrational frequencies in an IR spectrum can be calculated, providing a theoretical fingerprint of the molecule. These predicted spectra can be compared with experimental data to confirm the structure and stereochemistry of the synthesized compound.

Beyond spectroscopic data, a range of molecular properties can be computed. These include electronic properties like the dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map, for example, can visualize the electron-rich and electron-poor regions of the molecule, offering insights into its intermolecular interactions and reactive sites.

Table 2: Predicted Spectroscopic and Molecular Properties of this compound

| Property | Predicted Value |

|---|---|

| ¹³C NMR Chemical Shift (C2) | 65 ppm |

| ¹H NMR Chemical Shift (H at C2) | 3.2 ppm |

| IR Vibrational Frequency (N-H stretch) | 3400 cm⁻¹ |

Note: The data in this table is illustrative and represents typical results from computational predictions.

Theoretical Modeling of Reaction Mechanisms and Prediction of Stereochemical Preferences

Computational chemistry plays a vital role in elucidating reaction mechanisms and predicting the stereochemical outcome of chemical reactions. For the synthesis of this compound, theoretical modeling can be used to study the transition states and intermediates of the reaction pathway. By calculating the activation energies for different pathways, the most likely reaction mechanism can be determined.

Furthermore, computational models can predict the stereochemical preferences in asymmetric synthesis. For instance, in a reaction involving a chiral catalyst, the interactions between the catalyst and the reactants can be modeled to understand the origin of enantioselectivity or diastereoselectivity. This allows for the rational design of catalysts and reaction conditions to achieve the desired stereoisomer with high purity. The modeling can help explain why the (2S,3R) diastereomer is formed preferentially over other possible stereoisomers.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Chiral Recognition

While quantum mechanical calculations are powerful for studying individual molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system.

For this compound, MD simulations can be used to study its solvation and how it interacts with solvent molecules. This is crucial for understanding its solubility and reactivity in different solvents. Moreover, MD simulations are instrumental in studying chiral recognition phenomena. Chiral recognition is the process by which a chiral molecule preferentially interacts with one enantiomer of another chiral molecule. nih.gov This is a fundamental process in many biological systems and in chiral separation techniques. researchgate.netmdpi.com

By simulating the interaction of this compound with a chiral selector, such as a chiral stationary phase in chromatography, MD simulations can provide insights into the binding modes and energies. researchgate.net These simulations can help to understand the molecular basis for the separation of enantiomers and diastereomers, aiding in the development of more efficient chiral separation methods. The "three-point interaction model" is a classic concept in explaining chiral recognition, where at least three points of interaction between the chiral selector and the analyte are necessary for discrimination. mdpi.comnih.gov

Table 3: Intermolecular Interaction Energies in Chiral Recognition

| Interacting Pair | Interaction Energy (kcal/mol) |

|---|---|

| (2S,3R)-isomer with R-selector | -5.2 |

| (2R,3S)-isomer with R-selector | -3.8 |

| (2S,3R)-isomer with S-selector | -3.9 |

Note: The data in this table is illustrative and represents typical results from molecular dynamics simulations of chiral recognition.

Advanced Analytical Methodologies for the Characterization and Stereochemical Assignment of 2s,3r 1 Chloro 3 Methylpentan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation, Including Use of Chiral Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (2S,3R)-1-chloro-3-methylpentan-2-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be utilized to map the connectivity of all atoms in the molecule.

The ¹H NMR spectrum would provide information on the chemical environment of each proton, their multiplicity (splitting patterns), and integration (number of protons). The relative stereochemistry between the C2 and C3 positions could be inferred from the coupling constants (³JHH) between the protons on these carbons.

To determine the enantiomeric purity and assign the absolute configuration, NMR with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) would be employed. Upon interaction with the chiral amine, the CSA or CDA forms diastereomeric complexes or derivatives that are distinguishable in the NMR spectrum. This results in the splitting of signals for the enantiomers, allowing for the determination of enantiomeric excess. The differential chemical shifts observed for the diastereomeric species can also be used to infer the absolute configuration by comparing them to established models.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and would need to be confirmed by experimental data.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H1 | 3.5 - 3.7 | m |

| H2 | 3.0 - 3.2 | m |

| H3 | 1.8 - 2.0 | m |

| H4 | 1.3 - 1.5 | m |

| H5 | 0.9 - 1.0 | t |

| CH₃ (on C3) | 0.9 - 1.1 | d |

| NH₂ | 1.5 - 2.5 | br s |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques used to determine the absolute configuration of chiral molecules in solution.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimentally obtained VCD spectrum with the computationally predicted spectrum for a known absolute configuration (e.g., the (2S,3R) enantiomer), the absolute stereochemistry can be unequivocally assigned.

ECD spectroscopy, which measures the differential absorption of circularly polarized UV-Vis light, is particularly useful if the molecule contains a chromophore. For this compound, derivatization with a chromophoric group may be necessary to obtain a measurable ECD spectrum. Similar to VCD, the experimental ECD spectrum would be compared with theoretical predictions to determine the absolute configuration.

X-ray Crystallography for Unambiguous Determination of Absolute and Relative Stereochemistry

X-ray crystallography is the gold standard for the determination of the three-dimensional structure of a molecule, providing an unambiguous assignment of both relative and absolute stereochemistry. This technique requires the formation of a high-quality single crystal of the compound.

For this compound, which is likely a liquid or low-melting solid at room temperature, the formation of a crystalline salt with a suitable chiral or achiral acid (e.g., tartaric acid, hydrochloric acid) is a common strategy. The resulting crystal is then subjected to X-ray diffraction, which provides a detailed electron density map of the molecule. This map reveals the precise spatial arrangement of all atoms, bond lengths, and bond angles, thus confirming the (2S,3R) configuration. When a heavy atom is present in the crystal structure, anomalous dispersion effects can be used to determine the absolute configuration without the need for a chiral reference.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with Chiral Stationary Phases for Enantiomeric and Diastereomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential separation techniques for determining the purity of chiral compounds. By using a chiral stationary phase (CSP), the enantiomers and diastereomers of 1-chloro-3-methylpentan-2-amine can be separated.

In chiral HPLC, the sample is passed through a column packed with a CSP. The differential interactions between the stereoisomers and the CSP lead to different retention times, allowing for their separation and quantification. The relative peak areas in the chromatogram are used to calculate the enantiomeric excess (ee) and diastereomeric excess (de).

Similarly, chiral GC utilizes a capillary column coated with a CSP. This method is particularly suitable for volatile compounds. The amine may require derivatization to improve its volatility and chromatographic behavior. The separation of the four possible stereoisomers would allow for the precise determination of the purity of the (2S,3R) isomer.

Table 2: Hypothetical Chiral HPLC Separation Data (Note: This is an illustrative example.)

| Stereoisomer | Retention Time (min) | Peak Area (%) |

| (2R,3S) | 8.5 | 2.0 |

| (2S,3R) | 10.2 | 97.5 |

| (2R,3R) | 12.1 | 0.3 |

| (2S,3S) | 13.8 | 0.2 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the accurate determination of the molecular weight and elemental composition of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₆H₁₄ClN.

By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision (typically to four or five decimal places), the exact mass can be determined. This experimental value is then compared to the theoretical exact mass calculated for the molecular formula. A close match between the experimental and theoretical masses provides strong evidence for the elemental composition of the molecule. This technique is crucial for confirming the identity of the compound and distinguishing it from other molecules with the same nominal mass.

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₆H₁₄ClN |

| Theoretical Exact Mass | 135.08147 |

| Experimentally Measured Mass | (Hypothetical) 135.0815 |

| Mass Error | (Hypothetical) < 5 ppm |

Applications of 2s,3r 1 Chloro 3 Methylpentan 2 Amine As a Chiral Building Block in Advanced Organic Synthesis

Postulated Utilization in the Asymmetric Synthesis of Complex Natural Products and Pharmaceutical Intermediates

Chiral vicinal haloamines are valuable precursors in the synthesis of a wide array of biologically active molecules due to their dual functionality—an amino group and a reactive carbon-halogen bond. The specific stereochemistry of (2S,3R)-1-Chloro-3-methylpentan-2-amine, with two defined chiral centers, makes it a theoretically attractive starting material for the enantioselective synthesis of natural products and pharmaceutical intermediates.

The primary amino group can be readily protected and the chloro substituent can be displaced by various nucleophiles or participate in cyclization reactions. This dual reactivity allows for the stereocontrolled introduction of new functionalities. For instance, it could potentially be employed in the synthesis of chiral amino alcohols, diamines, or heterocyclic structures that form the core of many pharmaceutical agents.

Table 1: Potential Synthetic Transformations of this compound

| Transformation | Potential Product Class | Relevance |

| Nucleophilic Substitution of Chloride | Chiral 1,2-amino alcohols, 1,2-diamines | Core structures in many pharmaceuticals |

| Intramolecular Cyclization | Chiral aziridines, piperidines, etc. | Important heterocyclic scaffolds |

| N-Derivatization followed by C-Cl manipulation | Complex chiral amines | Versatile intermediates |

Theoretical Role as a Chiral Intermediate in the Construction of Structurally Diverse Organic Compounds

As a chiral building block, this compound offers a scaffold upon which molecular complexity can be built with stereochemical control. The "chiral pool" approach in organic synthesis utilizes readily available enantiopure compounds to construct more complex chiral molecules. This haloamine, with its specific stereoconfiguration, could serve as such a starting material.

Its utility would lie in its ability to transfer its inherent chirality to a new, more complex molecule through a series of chemical transformations. The sec-butyl group at the C3 position provides steric bulk that can influence the stereochemical outcome of reactions at or near the C2-amino and C1-chloro centers.

Prospective Derivatization and Transformation to Other Enantiomerically Enriched Compounds

The chemical versatility of this compound allows for its theoretical conversion into a variety of other enantiomerically enriched compounds.

Amines: The amino group can be alkylated, acylated, or used in reductive amination reactions to generate a diverse range of secondary and tertiary amines.

Haloamines: The primary amine could be converted to other functional groups while retaining the chloro-substituent for subsequent reactions.

Heterocycles: Through intramolecular reactions, the amino and chloro groups can react to form chiral nitrogen-containing heterocycles. For example, treatment with a base could potentially lead to the formation of a chiral aziridine, a valuable synthetic intermediate.

Hypothetical Use in Ligand Design for Asymmetric Catalysis or as a Chiral Resolving Agent

Chiral amines are fundamental components in the design of ligands for asymmetric catalysis. The nitrogen atom can coordinate to a metal center, and the chiral environment provided by the rest of the molecule can induce enantioselectivity in a catalyzed reaction. This compound could theoretically be elaborated into a chiral ligand. The chloro-substituent offers a handle for further functionalization to create bidentate or tridentate ligands.

Furthermore, chiral amines are often used as resolving agents to separate racemic mixtures of chiral acids. The basic amino group of this compound can form diastereomeric salts with a racemic carboxylic acid. These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization. After separation, the chiral amine can be recovered and recycled.

Emerging Research Avenues and Future Prospects for 2s,3r 1 Chloro 3 Methylpentan 2 Amine

Development of More Sustainable and Environmentally Benign Synthetic Routes

Currently, detailed and optimized sustainable synthetic methodologies specifically for (2S,3R)-1-Chloro-3-methylpentan-2-amine are not well-established in the scientific literature. However, the future of its synthesis will undoubtedly be guided by the principles of green chemistry. The development of environmentally benign routes would likely focus on several key areas:

Catalytic Asymmetric Synthesis: Moving away from stoichiometric chiral auxiliaries, the development of catalytic asymmetric methods would be a primary goal. This could involve transfer hydrogenation or reductive amination of a suitable ketone precursor using chiral catalysts based on transition metals like ruthenium, rhodium, or iridium.

Biocatalysis: The use of enzymes, such as transaminases, could offer a highly selective and environmentally friendly route to the desired amine. This would involve screening for or engineering an enzyme that can recognize the specific prochiral ketone and deliver the amine group with the correct (2S,3R) stereochemistry.

Renewable Feedstocks: Future research could explore the synthesis of the carbon backbone from bio-based starting materials, reducing the reliance on petrochemical sources.

Solvent Minimization and Safer Reagents: A shift towards using greener solvents, or solvent-free conditions, along with the replacement of hazardous reagents with safer alternatives, will be crucial for developing a truly sustainable process.

Exploration of Novel Reactivity and Unprecedented Transformations Utilizing its Chiral Framework

The inherent chirality and the presence of both an amine and a chloro group in this compound suggest a rich potential for novel chemical transformations. Future research endeavors could focus on:

Intramolecular Cyclizations: The proximity of the nucleophilic amine and the electrophilic carbon bearing the chlorine atom could be exploited to synthesize chiral aziridines or other nitrogen-containing heterocycles through intramolecular substitution. The stereochemistry of the starting material would be expected to direct the stereochemical outcome of the cyclization.

Organocatalysis: The chiral amine moiety could be utilized as a scaffold for the development of new organocatalysts. For instance, it could be derivatized to act as a catalyst in asymmetric aldol (B89426) reactions, Michael additions, or Mannich reactions.

Directed C-H Activation: The amine group could serve as a directing group to facilitate regioselective and stereoselective C-H activation at other positions on the pentyl chain, opening up avenues for late-stage functionalization.

Expansion of its Scope as a Chiral Building Block in Diverse Synthetic Applications

The primary foreseeable application of this compound is as a chiral building block for the synthesis of more complex molecules, particularly for the pharmaceutical and agrochemical industries. Its bifunctional nature allows for a variety of synthetic manipulations.

| Potential Derivative | Synthetic Transformation | Potential Application Area |

| Chiral Diamines | Nucleophilic substitution of the chloride | Ligands for asymmetric catalysis |

| Chiral Amino Alcohols | Reduction of a precursor or subsequent functionalization | Pharmaceutical intermediates |

| Heterocyclic Compounds | Intramolecular cyclization or reaction with other bifunctional molecules | Biologically active scaffolds |

The specific stereochemical arrangement of the methyl and amino groups offers a unique three-dimensional structure that could be instrumental in achieving high levels of stereocontrol in subsequent reactions.

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Chiral Catalyst Design

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis, and this holds true for the future of this compound.

Predictive Synthesis: AI algorithms could be trained on existing reaction data to predict optimal reaction conditions for the synthesis of this specific chiral amine, including the choice of catalyst, solvent, and temperature, thereby accelerating the development of efficient and sustainable routes.

Chiral Catalyst Design: Should this molecule or its derivatives be explored as organocatalysts, ML models could be employed to design and optimize their structure for specific reactions. By analyzing the relationship between catalyst structure and enantioselectivity, AI could guide the synthesis of more effective catalysts.

Reaction Pathway Prediction: Machine learning could also be used to predict novel reactivity and potential side reactions, aiding in the design of cleaner and more efficient synthetic transformations that utilize this compound as a starting material.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.